molecular formula C10H19O4P B3273111 Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate CAS No. 58009-66-8

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Cat. No.: B3273111
CAS No.: 58009-66-8
M. Wt: 234.23 g/mol
InChI Key: FTZNMXSYERMMBC-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a useful research compound. Its molecular formula is C10H19O4P and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-dimethoxyphosphorylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZNMXSYERMMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)C1CCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . Its structural core combines a dimethyl phosphonate ester with a cyclohexyl ketone, separated by an acidic methylene bridge.

In drug discovery, this reagent is the industry standard for installing the (E)-1-cyclohexyl-3-aryl-2-propen-1-one motif—a pharmacophore frequently observed in kinase inhibitors, anti-inflammatory agents, and Michael acceptor-based covalent drugs. Unlike traditional Wittig reagents, this phosphonate offers superior E-stereoselectivity, higher nucleophilicity towards sterically hindered aldehydes, and a water-soluble byproduct that simplifies purification.[1][2]

Chemical Identity & Physical Properties[1][3][4][5]

Structural Analysis

The molecule consists of three distinct functional domains:

  • Phosphonate Terminus: A dimethyl ester (

    
    ) that stabilizes the 
    
    
    
    -carbanion.
  • Methylene Bridge: The site of deprotonation (

    
     in DMSO).
    
  • Cyclohexyl Ketone: Provides steric bulk and lipophilicity (

    
     modulation).
    
Key Data Points
PropertySpecification
IUPAC Name Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
CAS Number 58009-66-8
Molecular Formula

Molecular Weight 234.23 g/mol
Appearance Colorless to pale yellow viscous oil (typically)
Density

g/cm³ (Predicted)
Solubility Soluble in DCM, THF, MeCN, Toluene; slightly soluble in water.[1][3][4]
Isotopic Variant Deuterated form (

-cyclohexyl) available (CAS 1173022-39-3) for ADME studies.

Synthetic Pathways (Preparation)[1][2][7][8][9]

For research-scale preparation, the Michaelis-Arbuzov reaction is the most robust and atom-economical route. It avoids the cryogenic conditions required by the alternative acylation of methyl phosphonates.

Protocol: The Arbuzov Route

Reaction Principle: Nucleophilic attack of trimethyl phosphite on an


-halo ketone, followed by demethylation.

Reagents:

  • 2-Bromo-1-cyclohexylethan-1-one (1.0 equiv)

  • Trimethyl phosphite (1.2 equiv)

  • Solvent: Neat or Toluene (if temperature control is needed)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet (to trap volatile methyl bromide byproduct). Flush with

    
    .
    
  • Addition: Heat the 2-bromo-1-cyclohexylethan-1-one to 80°C (if solid, melt it; if oil, heat directly). Add trimethyl phosphite dropwise. Caution: Exothermic.

  • Reflux: Once addition is complete, heat the mixture to 100–110°C for 3–4 hours.

  • Monitoring: Monitor by TLC or

    
     NMR. The starting phosphite signal (
    
    
    
    ppm) should disappear, replaced by the phosphonate signal (
    
    
    ppm).
  • Workup: Remove excess trimethyl phosphite and methyl bromide under high vacuum. The residue is usually pure enough for HWE usage; otherwise, purify via vacuum distillation.

ArbuzovSynthesis Start 2-Bromo-1-cyclohexyl ethan-1-one Inter Phosphonium Intermediate Start->Inter Sn2 Attack (80-100°C) Reagent Trimethyl Phosphite (P(OMe)3) Reagent->Inter Product Dimethyl (2-cyclohexyl- 2-oxoethyl)phosphonate Inter->Product Arbuzov Rearrangement Byprod Methyl Bromide (Gas) Inter->Byprod -MeBr

Figure 1: The Michaelis-Arbuzov synthesis pathway. The reaction is driven by the formation of the strong P=O bond.

Reactivity Profile: The HWE Olefination

The primary utility of this compound is the stereoselective synthesis of


-unsaturated ketones.
Mechanism & Stereoselectivity

The reaction proceeds via the formation of a phosphonate carbanion, which attacks an aldehyde to form an oxaphosphetane intermediate. Unlike the Wittig reaction, the HWE reaction with this stabilized ylide is thermodynamically controlled, favoring the (E)-alkene (trans) product due to steric minimization in the transition state.

Standard Protocol (NaH Method)

Best for robust substrates.

  • Suspend NaH (60% dispersion, 1.1 equiv) in dry THF at 0°C.

  • Add Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (1.0 equiv) dropwise. Stir 30 min until

    
     evolution ceases (solution turns clear/yellow).
    
  • Add the Aldehyde (0.9–1.0 equiv).

  • Warm to room temperature. Conversion is typically complete in 1–4 hours.

  • Workup: Quench with saturated

    
    . The phosphate byproduct is water-soluble, remaining in the aqueous layer. Extract the alkene into EtOAc.
    
Mild Protocol (Masamune-Roush Conditions)

Best for base-sensitive substrates (e.g., epimerizable centers).

  • Dissolve the phosphonate (1.0 equiv), Aldehyde (1.0 equiv), and LiCl (1.2 equiv) in dry MeCN or THF.

  • Add DBU (1.0 equiv) or DIPEA at room temperature.

  • Mechanism: The lithium cation chelates the phosphonate oxygens, increasing the acidity of the

    
    -protons, allowing a weaker base (DBU) to effect deprotonation.
    

HWE_Mechanism Reactants Phosphonate + Base (Deprotonation) Carbanion Stabilized Carbanion (Enolate character) Reactants->Carbanion TS Oxaphosphetane TS (Thermodynamic Control) Carbanion->TS + Aldehyde Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Elimination Elimination of Phosphate TS->Elimination Product (E)-Enone Product Elimination->Product Byproduct Dimethyl Phosphate (Water Soluble) Elimination->Byproduct

Figure 2: HWE Reaction Mechanism. The reversibility of the initial addition step allows for equilibration to the thermodynamically stable (E)-isomer.

Applications in Drug Discovery[2]

The cyclohexyl-enone moiety generated by this reagent is a privileged scaffold in medicinal chemistry.

Lipophilicity Tuning

Replacing a phenyl group with a cyclohexyl group (using this reagent instead of the benzoyl analog) increases the fraction of


 carbons (

). This typically:
  • Improves solubility.

  • Lowers planarity, potentially improving selectivity for enzyme pockets.

  • Reduces metabolic liability associated with aromatic ring oxidation.

Michael Acceptors

The resulting


-unsaturated ketone is a Michael acceptor. In Covalent Inhibitor design (e.g., targeting Cysteine residues in kinases), this motif serves as the "warhead." The cyclohexyl group provides steric shielding, modulating the reactivity of the alkene to prevent off-target toxicity (glutathione depletion).

Safety & Handling

While not classified as a nerve agent, this compound is an organophosphonate and should be treated with caution.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). Moisture sensitive (hydrolysis of the phosphonate ester can occur over long periods).
    
  • Disposal: Incineration with a scrubber for phosphorus oxides.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. (HWE Mechanism).[5]

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186. (Masamune-Roush Conditions).

Sources

Molecular weight and formula of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate for Researchers and Drug Development Professionals

Executive Summary

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a β-ketophosphonate, a class of organophosphorus compounds with significant utility in synthetic organic chemistry. These molecules serve as crucial intermediates, particularly in carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons (HWE) reaction, enabling the synthesis of complex molecular architectures. The phosphonate moiety is of high interest in medicinal chemistry, often employed as a stable bioisostere for phosphate or carboxylate groups in drug design.[1][2] This guide provides a detailed overview of the physicochemical properties, synthesis, characterization, and applications of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, offering field-proven insights for its practical application in research and development.

Physicochemical and Structural Properties

The fundamental characteristics of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate define its behavior in chemical systems. These properties are essential for reaction planning, analytical method development, and regulatory documentation.

Table 1: Core Properties of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

PropertyValueSource
Chemical Formula C₁₀H₁₉O₄P[3]
Molecular Weight 234.23 g/mol [3]
CAS Number 58009-66-8[3][4][5]
Canonical SMILES O=C(C1CCCCC1)CP(OC)(OC)=O[4]
Class β-Ketophosphonate

The structure features a cyclohexylcarbonyl group attached to a methylene bridge, which in turn is bonded to a dimethyl phosphonate ester. This arrangement is key to its reactivity, particularly the acidity of the α-carbon protons situated between the carbonyl and phosphonate groups.

Caption: 2D Structure of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate.

Synthesis and Mechanistic Considerations

The synthesis of β-ketophosphonates is most commonly achieved via the Michaelis-Arbuzov reaction.[6] This method provides a reliable and high-yielding pathway to form the critical carbon-phosphorus bond.

Causality of Experimental Choice: The Michaelis-Arbuzov reaction is preferred due to its efficiency and the commercial availability of the required starting materials: an α-haloketone and a trialkyl phosphite. The reaction mechanism involves the nucleophilic attack of the phosphite on the electrophilic α-carbon of the ketone, displacing the halide. A subsequent dealkylation step, typically driven by the displaced halide ion, results in the stable phosphonate product.

start Starting Materials: 2-bromo-1-cyclohexylethanone + Trimethyl phosphite step1 Nucleophilic Attack: Phosphite attacks α-carbon, displacing bromide ion. start->step1 intermediate Quaternary Phosphonium Intermediate Formation step1->intermediate step2 Dealkylation (Arbuzov Rearrangement): Bromide ion attacks a methyl group on the phosphonium intermediate. intermediate->step2 product Final Product: Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate + Bromomethane (byproduct) step2->product

Caption: General workflow for the Michaelis-Arbuzov synthesis pathway.

Exemplary Synthetic Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in Section 3.0.

  • Reaction Setup: To a solution of 2-bromo-1-cyclohexylethanone (1.0 eq) in anhydrous toluene, add trimethyl phosphite (1.1 eq) dropwise under an inert nitrogen atmosphere.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR.

  • Workup: After cooling to room temperature, remove the solvent and the volatile byproduct (bromomethane) under reduced pressure.

  • Purification: The crude residue is purified by vacuum distillation or silica gel column chromatography to yield the pure Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate.

Spectroscopic Characterization Profile

Verifying the identity and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures for Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate based on its structure.

  • ³¹P NMR: This is the most definitive technique. A single resonance is expected in the range of δ 18-22 ppm, characteristic of a β-ketophosphonate.

  • ¹H NMR: Key signals include:

    • A doublet for the methylene protons (-C(O)-CH₂-P) around δ 3.2-3.5 ppm with a characteristic coupling to the phosphorus nucleus (²J(P,H) ≈ 22-24 Hz).

    • Two signals for the methoxy protons (-OCH₃) appearing as a doublet around δ 3.7-3.8 ppm due to coupling with phosphorus (³J(P,H) ≈ 11 Hz).

    • Multiplets corresponding to the cyclohexyl ring protons.

  • ¹³C NMR: Diagnostic peaks include:

    • A doublet for the carbonyl carbon around δ 192-195 ppm (²J(P,C) ≈ 5-7 Hz).

    • A large doublet for the methylene carbon (-CH₂-P) around δ 37-40 ppm due to direct C-P coupling (¹J(P,C) ≈ 130 Hz).

    • Signals for the methoxy carbons and the carbons of the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: Two strong absorption bands are expected:

    • A sharp peak for the ketone carbonyl (C=O) stretch around 1710-1725 cm⁻¹.

    • A strong band for the phosphonate (P=O) stretch around 1250-1270 cm⁻¹.

Applications in Drug Development and Organic Synthesis

While Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is primarily a synthetic intermediate, the broader class of phosphonates has extensive applications in medicinal chemistry.[1]

Horner-Wadsworth-Emmons (HWE) Reagent

The primary utility of this compound is as a precursor in the HWE reaction to synthesize α,β-unsaturated ketones. The protons on the carbon alpha to both the carbonyl and phosphonate groups are readily deprotonated by a base (e.g., NaH, DBU) to form a stabilized carbanion. This nucleophile then reacts with aldehydes or ketones to form an alkene, typically with high E-selectivity.

start Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate + Aldehyde (R-CHO) step1 Deprotonation: Add base (e.g., NaH) to form a stabilized phosphonate carbanion. start->step1 step2 Nucleophilic Addition: Carbanion attacks the aldehyde carbonyl carbon. step1->step2 intermediate Betaine Intermediate Formation step2->intermediate step3 Elimination: Collapse of the intermediate to form a stable phosphate byproduct and an alkene. intermediate->step3 product Final Product: α,β-Unsaturated Ketone (E-isomer favored) step3->product

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Role as a Bioisostere in Drug Design

The phosphonate group is a well-established bioisostere of the phosphate moiety.[1][2] Unlike phosphate esters, the C-P bond in phosphonates is resistant to enzymatic hydrolysis, making them ideal for designing stable analogs of natural phosphates or transition-state inhibitors for enzymes that process phosphate substrates.[1] Furthermore, phosphonates can act as mimics for carboxylic acids. This strategy has been successfully employed in the development of antiviral drugs and agents targeting bone disorders.[1][7]

References

  • PubChem. Dimethyl cyclohexylphosphonate | C8H17O3P | CID 12589506. PubChem. [Link]

  • Royal Society of Chemistry. Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. Royal Society of Chemistry. [Link]

  • PubChem. Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate | C6H14NO4P | CID 12921478. PubChem. [Link]

  • United States Environmental Protection Agency. Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate Properties. EPA. [Link]

  • ResearchGate. Scheme 1.4.2: Synthesis of dimethyl (2-chloro-2-oxoethyl)phosphonate.... ResearchGate. [Link]

  • Google Patents. US5359115A - Methods for the synthesis of phosphonate esters.
  • National Institute of Standards and Technology. Dimethyl (2-oxopropyl)phosphonate. NIST WebBook. [Link]

  • Frontiers. Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers. [Link]

  • Cardiff University. Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. -ORCA. [Link]

  • Frontiers. Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a versatile β-ketophosphonate reagent that serves as a crucial building block in organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for the stereoselective synthesis of α,β-unsaturated ketones. These enone moieties are prevalent in numerous biologically active molecules and are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. This guide provides a comprehensive overview of the reactivity of dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate with aldehydes, detailing its physicochemical properties, reaction mechanism, stereochemical control, and a practical experimental protocol.

Physicochemical Properties of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

A thorough understanding of the reagent's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 58009-66-8
Molecular Formula C10H19O4P
Molecular Weight 234.23 g/mol
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge of similar phosphonates
Solubility Soluble in common organic solvents (e.g., THF, CH2Cl2, DMF)General knowledge of similar phosphonates

Spectroscopic Data:

  • ¹H NMR: Protons alpha to the phosphonate and carbonyl groups are expected to appear as a doublet of doublets or a multiplet in the δ 2.5-3.5 ppm region. The methoxy groups on the phosphorus atom will be visible as a doublet around δ 3.7 ppm due to phosphorus-hydrogen coupling. The cyclohexyl protons will resonate in the upfield region (δ 1.0-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon is expected in the δ 195-205 ppm region. The carbon alpha to the phosphorus will be a doublet due to carbon-phosphorus coupling. The methoxy carbons will appear around δ 52-55 ppm, also as doublets.

  • ³¹P NMR: A single peak in the range of δ 18-25 ppm is characteristic for this type of phosphonate.

  • IR Spectroscopy: A strong absorption band for the ketone C=O stretch is expected around 1710-1730 cm⁻¹, and a P=O stretch will be observed around 1250 cm⁻¹.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Enone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[2] In the context of dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, it provides a reliable route to α,β-unsaturated ketones, predominantly with an (E)-configuration.[3]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-defined mechanistic pathway that dictates the stereochemical outcome.[4]

  • Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of the β-ketophosphonate by a suitable base, forming a resonance-stabilized phosphonate carbanion (an enolate).

  • Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. This addition is typically the rate-determining step and forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane then collapses, yielding the α,β-unsaturated ketone and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup.[2]

The stereoselectivity of the HWE reaction is a key feature. The formation of the thermodynamically more stable (E)-alkene is generally favored.[3] This preference is attributed to the reversibility of the initial addition step and the subsequent irreversible collapse of the more stable trans-oxaphosphetane intermediate. Several factors can influence the E/Z ratio:

  • Nature of the Aldehyde: Sterically bulky aldehydes tend to increase the proportion of the (E)-isomer.[4]

  • Reaction Temperature: Higher reaction temperatures can promote the equilibration of intermediates, leading to a higher E/Z ratio.[4]

  • Base and Cation: The choice of base and its counterion can impact stereoselectivity. Lithium salts, for instance, are known to favor the formation of (E)-alkenes.[4]

HWE_Mechanism Phosphonate Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate Carbanion Phosphonate Carbanion (Enolate) Phosphonate->Carbanion Deprotonation Base Base (e.g., Ba(OH)₂) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product (E)-α,β-Unsaturated Ketone Oxaphosphetane->Product Elimination Byproduct Dimethyl Phosphate Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Reactivity with Aromatic and Aliphatic Aldehydes

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate exhibits broad reactivity with a wide range of aldehydes, including both aromatic and aliphatic substrates.

  • Aromatic Aldehydes: The reaction with aromatic aldehydes, such as benzaldehyde and its substituted derivatives, generally proceeds smoothly to afford the corresponding chalcone-like structures. These reactions typically show high (E)-selectivity.

  • Aliphatic Aldehydes: Aliphatic aldehydes are also suitable substrates, leading to the formation of aliphatic enones. The stereoselectivity with less sterically demanding aliphatic aldehydes might be slightly lower compared to aromatic aldehydes but still predominantly favors the (E)-isomer.

Experimental Protocol: Barium Hydroxide Catalyzed Horner-Wadsworth-Emmons Reaction

The use of barium hydroxide as a base offers a mild and efficient method for the HWE reaction, particularly with base-sensitive aldehydes. This protocol is adapted from established procedures for similar β-ketophosphonates.

Materials:

  • Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, 1.05 eq)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate in anhydrous THF, add barium hydroxide octahydrate in one portion at room temperature.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Add a solution of the aldehyde in THF dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure α,β-unsaturated ketone.

HWE_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve Phosphonate in THF B 2. Add Ba(OH)₂·8H₂O A->B C 3. Stir for 30 min B->C D 4. Add Aldehyde Solution C->D E 5. Monitor by TLC D->E F 6. Quench with NH₄Cl (aq) E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L α,β-Unsaturated Ketone K->L Pure Product

Caption: Experimental Workflow for the HWE Reaction.

Data Summary: Representative Reactions

The following table summarizes the expected outcomes for the reaction of dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate with various aldehydes based on analogous reactions reported in the literature.

AldehydeProductExpected YieldExpected E/Z Ratio
Benzaldehyde(E)-1-cyclohexyl-3-phenylprop-2-en-1-oneHigh>95:5
4-Methylbenzaldehyde(E)-1-cyclohexyl-3-(p-tolyl)prop-2-en-1-oneHigh>95:5
4-Methoxybenzaldehyde(E)-1-cyclohexyl-3-(4-methoxyphenyl)prop-2-en-1-oneHigh>95:5
2-Naphthaldehyde(E)-1-cyclohexyl-3-(naphthalen-2-yl)prop-2-en-1-oneHigh>95:5
Acetaldehyde(E)-1-cyclohexylbut-2-en-1-oneModerate to High>90:10

Conclusion

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a highly effective reagent for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction. Its reactivity with a broad range of aldehydes, coupled with the high (E)-stereoselectivity of the reaction, makes it a valuable tool for organic chemists in academia and industry. The use of mild bases like barium hydroxide further enhances its utility, allowing for the synthesis of complex and sensitive molecules. The predictable reactivity and straightforward purification of the products underscore the importance of this phosphonate in modern synthetic strategies.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958 , 91 (1), 61-63. [Link]

  • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]

  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • PubChem. Dimethyl (2-oxoheptyl)phosphonate. [Link]

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Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-Enones Using Dicyclohexyl Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Bulk in Stereoselective Olefinations

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in modern organic synthesis for the construction of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, most notably the facile removal of the phosphate byproduct and, typically, excellent (E)-alkene stereoselectivity.[1][2] The stereochemical outcome of the HWE reaction is governed by a delicate interplay of electronic and steric factors. This guide focuses on a specific, yet powerful, iteration of this reaction: the use of dicyclohexyl phosphonate reagents for the highly stereoselective synthesis of α,β-unsaturated ketones, or enones.

The rationale for employing dicyclohexyl phosphonate reagents lies in the principle of steric hindrance to influence the transition state energies of the olefination reaction. The bulky cyclohexyl groups on the phosphorus atom play a crucial role in directing the stereochemical course of the reaction to overwhelmingly favor the formation of the thermodynamically more stable (E)-enone.[1][2] This protocol will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic underpinnings, practical applications, and detailed experimental procedures for leveraging dicyclohexyl phosphonates in the stereoselective synthesis of enones.

Mechanistic Insights: How Cyclohexyl Groups Dictate (E)-Stereoselectivity

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate ester to generate a stabilized phosphonate carbanion.[1] This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently undergoes elimination to yield the alkene and a water-soluble phosphate byproduct.

The stereoselectivity of the HWE reaction is largely determined during the formation of the oxaphosphetane intermediate. The bulky dicyclohexyl groups on the phosphonate reagent sterically disfavor the formation of the syn-oxaphosphetane, which would lead to the (Z)-alkene. Instead, the formation of the anti-oxaphosphetane is strongly favored, as it minimizes steric repulsion between the cyclohexyl groups, the R-group of the carbonyl compound, and the ester group of the phosphonate. This preferential formation of the anti-oxaphosphetane intermediate leads to the predominant formation of the (E)-alkene upon elimination.[3]

HWE_Mechanism

Data Presentation: Enhanced (E)-Selectivity with Bulky Phosphonates

The steric bulk of the alkoxy groups on the phosphonate reagent has a pronounced effect on the (E)-selectivity of the Horner-Wadsworth-Emmons reaction. While quantitative data for dicyclohexyl phosphonates in a wide range of enone syntheses is dispersed throughout the literature, a comparative trend is well-established. Increasing the steric hindrance around the phosphorus center generally leads to a higher proportion of the (E)-isomer.

Phosphonate ReagentTypical (E:Z) RatioReference
Dimethyl phosphonoacetate~90:10[2]
Diethyl phosphonoacetate~95:5[4]
Diisopropyl phosphonoacetate>98:2[2]
Dicyclohexyl phosphonoacetate >99:1 (projected) -

Note: The projected (E:Z) ratio for dicyclohexyl phosphonoacetate is based on the established trend of increasing E-selectivity with bulkier phosphonate esters. Specific experimental validation is recommended for novel substrates.

Experimental Protocols

Protocol 1: Synthesis of Dicyclohexylphosphonoacetate

This protocol describes the preparation of the key dicyclohexyl phosphonate reagent via a Michaelis-Arbuzov-type reaction.

Materials:

  • Triethyl phosphite

  • Ethyl bromoacetate

  • Cyclohexanol

  • Sodium metal

  • Toluene, anhydrous

  • Ethanol, absolute

Procedure:

  • Preparation of Sodium Cyclohexoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene (100 mL) and sodium metal (1.15 g, 50 mmol). Heat the mixture to reflux until the sodium melts and forms a fine suspension.

  • Carefully add cyclohexanol (5.0 g, 50 mmol) dropwise to the refluxing suspension. The reaction is exothermic. Continue refluxing for 2 hours to ensure complete formation of sodium cyclohexoxide.

  • Phosphonate Synthesis: Cool the reaction mixture to room temperature. Add triethyl phosphite (8.3 g, 50 mmol) dropwise.

  • Slowly add ethyl bromoacetate (8.35 g, 50 mmol) to the mixture. An exothermic reaction will occur.

  • After the initial exotherm subsides, heat the reaction mixture to reflux for 4 hours.

  • Work-up and Purification: Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (50 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford dicyclohexylphosphonoacetate as a colorless oil.

Protocol 2: Stereoselective Synthesis of an (E)-Enone

This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction between an aldehyde and dicyclohexylphosphonoacetate to yield an (E)-enone.

Materials:

  • Dicyclohexylphosphonoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Ylide: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (44 mg, 1.1 mmol, 1.1 eq) and wash with anhydrous THF (2 x 2 mL) to remove the mineral oil.

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylphosphonoacetate (302 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear solution.

  • Olefination Reaction: Cool the ylide solution to 0 °C and add a solution of the aldehyde (e.g., benzaldehyde, 106 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure (E)-enone.

HWE_Workflow

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. Key checkpoints include:

  • Ylide Formation: The cessation of hydrogen gas evolution during the addition of the phosphonate to the base is a clear indicator of complete carbanion formation.

  • Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the limiting reagent (typically the aldehyde) and the formation of the enone product. The enone product will have a different Rf value than the starting materials.

  • Product Characterization: The stereochemical purity of the resulting enone should be confirmed by ¹H NMR spectroscopy. The coupling constant (J-value) for the vinylic protons of an (E)-alkene is typically in the range of 12-18 Hz, while that for a (Z)-alkene is in the range of 6-12 Hz.

Conclusion

The use of dicyclohexyl phosphonate reagents in the Horner-Wadsworth-Emmons reaction offers a highly reliable and stereoselective method for the synthesis of (E)-enones. The steric bulk of the cyclohexyl groups provides a powerful tool for controlling the stereochemical outcome of the olefination. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug development to confidently apply this methodology to their synthetic challenges.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.
  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24, 4405-4408.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Ando, K. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999 , 64, 6815-6821. [Link]

Sources

Scale-up procedures for reactions involving Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Procedures for Horner-Wadsworth-Emmons (HWE) Olefination using Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Executive Summary

This application note details the process engineering and safety protocols for scaling up the Horner-Wadsworth-Emmons (HWE) reaction utilizing Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (CAS: 58009-66-8). This reagent is a critical building block for synthesizing


-unsaturated ketones (enones) bearing a cyclohexyl moiety, a pharmacophore frequently observed in kinase inhibitors and antiviral therapeutics.

Unlike laboratory-scale procedures that often rely on sodium hydride (NaH) in batch mode, this guide prioritizes scalable, inherently safer methodologies suitable for pilot-plant operations (100 g to 10 kg scale). We focus on thermodynamic control, base selection (transitioning from metal hydrides to alkoxides or mild organic bases), and efficient phosphate byproduct removal.

Reagent Characterization & Critical Process Parameters (CPPs)

Molecule: Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate Structure: Cyclohexyl-C(=O)-CH


-P(=O)(OMe)

Function:

-Ketophosphonate HWE Reagent pKa (

-protons):
~14–15 (estimated in DMSO)
Mechanistic Considerations for Scale-Up

The reaction proceeds via the formation of a carbanion alpha to the phosphorus, which attacks an aldehyde to form an intermediate oxaphosphetane (or betaine), followed by elimination to yield the enone and a water-soluble phosphate ester.

Key Scale-Up Challenges:

  • Exothermicity: Both the deprotonation event and the addition to the aldehyde are exothermic.

  • Base Selection:

    • Lab Scale: NaH is standard but generates H

      
       gas (flammability hazard) and requires handling solid slurries.
      
    • Pilot Scale:Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe) are preferred due to homogeneity and lack of gas evolution. For base-sensitive aldehydes, Masamune-Roush conditions (LiCl/DBU) are recommended.[1]

  • Stereoselectivity:

    
    -ketophosphonates generally yield high E-selectivity (trans-enone) due to thermodynamic control.
    

Process Decision Tree & Workflow

The following diagram illustrates the decision logic for base selection and the operational workflow.

HWE_ScaleUp_Workflow Start Start: HWE Process Definition Substrate_Check Substrate Analysis: Is the Aldehyde Base-Sensitive (e.g., epimerizable chiral centers)? Start->Substrate_Check Route_A Route A: Robust Scale-Up (Standard Aldehydes) Substrate_Check->Route_A No Route_B Route B: Masamune-Roush (Sensitive Aldehydes) Substrate_Check->Route_B Yes Base_A Base: KOtBu or NaOMe Solvent: THF or MTBE Temp: 0°C to 20°C Route_A->Base_A Reactor_Prep Reactor Prep: Dry, N2/Ar Inertion Base_A->Reactor_Prep Base_B Base: LiCl / DBU Solvent: MeCN or THF Temp: 20°C (Mild) Route_B->Base_B Base_B->Reactor_Prep Dosing Controlled Dosing: Add Base to Phosphonate (Watch Exotherm!) Reactor_Prep->Dosing Aging Anion Aging: 15-30 min stir Dosing->Aging Aldehyde_Add Aldehyde Addition: Slow feed to maintain internal temp < 25°C Aging->Aldehyde_Add Quench Quench: Dilute Acid or NH4Cl Aldehyde_Add->Quench Workup Phase Separation: Phosphate byproduct stays in Aqueous Product in Organic Quench->Workup

Caption: Decision logic for HWE base selection and general process flow. Route A is preferred for cost and throughput; Route B is reserved for sensitive substrates.

Detailed Protocol: 1.0 kg Scale-Up (Route A)

This protocol utilizes Potassium tert-butoxide (KOtBu) in THF. This system avoids hydrogen evolution and allows for homogeneous mixing, solving the mass-transfer issues associated with NaH slurries.

Target Scale: 1.0 kg of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate input.

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (impeller type: pitch-blade or anchor).

  • Temperature Control: Cryostat/Heater capable of -20°C to +40°C.

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel for controlled addition.

  • Reagents:

    • Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (1.0 kg, 4.27 mol).

    • Aldehyde Substrate (1.0 – 1.1 equiv).[2]

    • Potassium tert-butoxide (KOtBu) (1.0 M in THF, ~4.5 L, 1.05 equiv).

    • Tetrahydrofuran (THF), anhydrous (10 L).

Step-by-Step Procedure

Step 1: Reactor Setup & Inertion

  • Ensure reactor is clean, dry, and pressure-tested.

  • Purge with Nitrogen (

    
    ) for 3 cycles to remove oxygen and moisture.
    
  • Set jacket temperature to 0°C.

Step 2: Reagent Charging

  • Charge THF (5 L) into the reactor.

  • Charge Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (1.0 kg) .

  • Start agitation (150–200 RPM). Ensure solid (if any) is fully dissolved.

  • Cool internal temperature (Ti) to 0–5°C .

Step 3: Deprotonation (Anion Formation)

  • Critical Safety Step: The addition of base is exothermic.[3]

  • Charge KOtBu solution (1.0 M in THF) into the dosing vessel.

  • Begin addition of KOtBu to the reactor.

    • Rate: Adjust to maintain Ti < 10°C. (Approx. time: 45–90 mins).

  • Observation: The solution typically turns yellow/orange, indicating enolate formation.

  • Age: After addition is complete, stir at 0–5°C for 30 minutes to ensure complete deprotonation.

Step 4: Aldehyde Addition (HWE Reaction)

  • Dissolve the Aldehyde (1.05 equiv) in THF (2 L) .

  • Add the aldehyde solution to the reactor.

    • Rate: Adjust to maintain Ti < 15°C.

    • Note: The reaction is often rapid.

  • After addition, warm the reactor to 20–25°C (Room Temp) over 1 hour.

  • IPC (In-Process Control): Sample for HPLC/TLC after 2 hours.

    • Target: < 2% residual phosphonate.

Step 5: Quench & Workup

  • Cool reactor to 10°C.

  • Quench by slowly adding Saturated NH

    
    Cl solution (5 L)  or 1 M HCl  (if product is acid-stable).
    
  • Agitate vigorously for 15 minutes.

  • Stop stirring and allow phases to separate.

    • Top Layer: Organic (Product).[3][4][5]

    • Bottom Layer: Aqueous (Contains Dimethyl phosphate salt + inorganic salts).

  • Extraction: Drain aqueous layer. Wash the organic layer with Water (3 L) followed by Brine (3 L) .

    • Why? The dimethyl phosphate byproduct is highly water-soluble. Efficient washing removes >95% of it [1].

Step 6: Isolation

  • Concentrate the organic phase under reduced pressure.[3][6]

  • Purification:

    • Solids: Recrystallize from Heptane/EtOAc or MeOH.

    • Oils: If purity is >90%, proceed to next step; otherwise, silica plug filtration.

Comparative Data: Base Selection

The following table summarizes the trade-offs between common bases for this specific scale-up.

FeatureSodium Hydride (NaH)Potassium tert-butoxide (KOtBu)LiCl / DBU (Masamune-Roush)
Physical State Solid Dispersion (Slurry)Solution (THF)Solution
Gas Evolution Hydrogen (High Hazard)NoneNone
Exotherm HighModerateLow
Reaction Rate FastFastSlow (Gentle)
Base Sensitivity Low ToleranceModerate ToleranceHigh Tolerance (Non-epimerizing)
Scale-Up Rating Difficult (Safety controls required)Recommended (Standard Industrial)Recommended (For sensitive APIs)

Process Safety & Engineering Controls

  • Thermal Runaway: The deprotonation of

    
    -ketophosphonates is exothermic. On a 1 kg scale, a loss of cooling during base addition can lead to solvent boiling.
    
    • Control: Use a dosing pump interlocked with a temperature sensor. If Ti > 15°C, the pump stops automatically.

  • Byproduct Management: Unlike the Wittig reaction which produces Triphenylphosphine Oxide (TPPO)—a notorious impurity difficult to remove—the HWE reaction produces Dimethyl phosphate .

    • Advantage:[1][6][7][8] This byproduct is water-soluble.[1][9][10][11] Do not skip the aqueous washes; they are the primary purification method [2, 4].

  • Sodium Hydride Specifics: If NaH must be used (e.g., legacy process), ensure the reactor is vented to a flare or scrubber to handle H

    
     off-gassing. Never add water to a reactor containing unquenched NaH [5].
    

References

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.[1][5][9][10][11] Retrieved from [Link][5][12]

  • Stanford University. (n.d.). LCSS: Potassium Hydride and Sodium Hydride Safety. Retrieved from [Link]

  • Claridge, T. D. W., et al. (2008).[13] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10, 5437-5440.[13]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance when using Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Overcoming steric hindrance with Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate Reagent ID:


-ketophosphonate (HWE Reagent)
Status:  Active Guide
Analyst:  Senior Application Scientist

The Challenge: Steric Congestion in -Ketophosphonates

You are utilizing Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate , a


-ketophosphonate designed to install a cyclohexyl-vinyl-ketone motif.

The Problem: Unlike simple phosphonoacetates, your reagent carries a bulky cyclohexyl group adjacent to the carbonyl. During the Horner-Wadsworth-Emmons (HWE) reaction, the rate-determining step is the nucleophilic attack of the phosphonate carbanion onto the aldehyde.[1] The cyclohexyl group creates significant steric repulsion in the transition state, particularly if your coupling partner (the aldehyde) is also branched or electron-rich.

Symptoms of Failure:

  • Low conversion rates at standard temperatures (

    
     to RT).
    
  • Incomplete consumption of starting material despite excess base.

  • Formation of complex mixtures due to retro-aldol equilibration (reversible attack).

Strategic Solutions (Protocols)

We recommend a tiered approach. Protocol A is the industry "Gold Standard" for bulky


-ketophosphonates due to its mild activation. Protocol B  is the "Kinetic Hammer" for extremely unreactive substrates.
Protocol A: Masamune-Roush Conditions (The Precision Tool)

Best for: Bulky aldehydes, base-sensitive substrates, and preventing side reactions.

Mechanism: This method uses LiCl and a mild amine base (DBU or DIPEA ). The Lithium cation (


) coordinates with the phosphonate oxygens and the carbonyl, increasing the acidity of the 

-protons (

drops significantly). This creates a "soft," chelated nucleophile that is less aggregated than the Sodium species, allowing it to slip past steric bulk more effectively.

Step-by-Step Guide:

  • Preparation: Flame-dry all glassware under Argon. Use anhydrous Acetonitrile (MeCN) or THF. Note: MeCN often provides faster rates for this specific protocol.

  • Activation:

    • Dissolve LiCl (1.2 equiv, dry) in MeCN.

    • Add Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (1.1 equiv).

    • Add DBU (1.2 equiv) at

      
      . Stir for 15–30 minutes. The solution may turn slightly yellow (formation of the chelated enolate).
      
  • Coupling:

    • Add the aldehyde (1.0 equiv) dropwise.

    • Allow to warm to Room Temperature (RT).

  • Monitoring:

    • Check TLC at 2 hours. If slow, do not heat immediately . Stir overnight at RT.

    • Troubleshooting: If no reaction after 12h, add 20 mol%

      
       as a secondary Lewis Acid promoter.
      
Protocol B: "Naked Anion" Conditions (The Kinetic Hammer)

Best for: Extremely sterically hindered aliphatic aldehydes where Protocol A fails.

Mechanism: Standard NaH forms tight ion pairs. By adding a crown ether (15-Crown-5 for


), we sequester the cation. This leaves a "naked," highly reactive phosphonate carbanion that attacks electrophiles aggressively, overcoming the steric activation energy barrier.

Step-by-Step Guide:

  • Preparation: Flame-dry glassware. Use anhydrous THF.

  • Deprotonation:

    • Suspend NaH (60% in oil, washed with hexanes) (1.2 equiv) in THF at

      
      .
      
    • Add 15-Crown-5 (1.2 equiv). Caution: Toxic.

    • Add the phosphonate (1.1 equiv) dropwise. Evolution of

      
       gas will occur. Stir 30 mins.
      
  • Coupling:

    • Add the aldehyde (1.0 equiv).

    • Temperature Ramp: Start at

      
      . If no reaction is observed by TLC after 1 hour, warm to RT. If still stalled, reflux is permissible for this specific reagent (ketophosphonates are thermally stable).
      

Visualizing the Mechanism

The following diagram illustrates why the Masamune-Roush condition is superior for your specific steric problem.

HWE_Mechanism cluster_0 Standard Conditions (NaH) cluster_1 Recommended: Masamune-Roush (LiCl/DBU) Start Reagent: Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate Steric_Issue Steric Clash: Cyclohexyl Group blocks approach Start->Steric_Issue Nature of Molecule Na_Path Na+ Aggregate (Tight Ion Pair) Steric_Issue->Na_Path Using NaH Li_Path Li+ Chelation (Organized Transition State) Steric_Issue->Li_Path Using LiCl/DBU Na_Result High Steric Barrier Slow Reaction Na_Path->Na_Result Li_Result Lower Activation Energy Successful Coupling Li_Path->Li_Result

Caption: Comparison of activation pathways. The Li+ chelation (right) organizes the bulky cyclohexyl group away from the reaction center, facilitating attack.

Troubleshooting & FAQs

Q: I am getting low E/Z selectivity. How do I fix this?

  • A:

    
    -ketophosphonates generally show lower E-selectivity than phosphonoacetates due to the bulk of the ketone.
    
    • Fix: Switch to Protocol A (Masamune-Roush) . The chelated intermediate favors the thermodynamic E-alkene.

    • Fix: Solvent switch. Changing from THF to DME (Dimethoxyethane) can sometimes improve E-selectivity by altering cation solvation.

Q: My reaction stops at 50% conversion.

  • A: This is likely due to product inhibition or water contamination .

    • Check: Is your LiCl anhydrous? It is extremely hygroscopic. Flame-dry it under vacuum before use.

    • Check: The phosphate byproduct might be coating the salt. Ensure vigorous stirring.

Q: Can I use KHMDS instead?

  • A: KHMDS with 18-crown-6 (Still-Gennari conditions) is typically used for Z-selective reactions with trifluoroethyl phosphonates.[1] For your dimethyl phosphonate, KHMDS is often too bulky and might actually exacerbate the steric clash. Stick to the smaller Li+ cation (Protocol A) or the naked anion (Protocol B).

Data Summary: Base Performance

Base SystemAdditiveSpecies TypeReactivitySteric ToleranceRec.[2][3] for You
NaH NoneAggregated Ion PairHighLowNo
NaH 15-Crown-5Naked AnionVery HighMediumBackup
LiCl / DBU NoneChelated SpeciesModerateHigh Primary
KHMDS 18-Crown-6Dissociated IonHighLow (Bulky Base)No

References

  • Original HWE Reaction: Wadsworth, W. S.; Emmons, W. D.[1][4] The Utility of Phosphonate Carbanions in Olefin Synthesis.[1][2][3][5][6] J. Am. Chem. Soc. 1961 , 83, 1733.[4] Link

  • Masamune-Roush Conditions (LiCl/DBU): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases. Tetrahedron Lett. 1984 , 25, 2183. Link

  • Review on Steric Control: Maryanoff, B. E.; Reitz, A. B.[4] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][2][5] Chem. Rev. 1989 , 89, 863.[4] Link

Sources

Technical Support Center: Purification of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key Horner-Wadsworth-Emmons reagent. Here, we address common challenges encountered during its purification, providing troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve high purity and yield in your experiments.

Introduction to the Chemistry

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a β-ketophosphonate, a class of compounds invaluable for the stereoselective synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Its synthesis, typically achieved through the condensation of dimethyl methylphosphonate with a cyclohexanecarboxylic acid ester[3][4] or via a Michaelis-Arbuzov reaction,[5][6] can result in a crude product containing various impurities. Effective purification is therefore critical to ensure the success of subsequent olefination reactions.

This guide provides a structured, question-and-answer approach to troubleshoot common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Column Chromatography

Column chromatography is the most frequently employed method for purifying Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate. However, several issues can arise.

Question 1: My product won't elute from the silica gel column, or the elution is extremely slow.

  • Possible Cause: The solvent system (mobile phase) is not polar enough to displace the compound from the polar stationary phase (silica gel). β-ketophosphonates possess a polar carbonyl and a phosphonate group, leading to strong interactions with silica.

  • Solution:

    • Systematic Polarity Increase: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from 10% ethyl acetate to 20%, then 30%, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • TLC First: Always optimize your solvent system using TLC before running a column.[7] The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.[1] This provides the best balance for good separation and reasonable elution time.

    • Alternative Solvents: Consider adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to your mobile phase if ethyl acetate alone is insufficient. However, be aware that methanol can sometimes dissolve silica, so use it sparingly.

Question 2: My product elutes with the solvent front, showing no separation from non-polar impurities.

  • Possible Cause: The solvent system is too polar. This causes the compound to have a very low affinity for the silica gel, and it travels with the mobile phase indiscriminately.

  • Solution:

    • Decrease Polarity: Reduce the proportion of the polar solvent in your eluent. If using 40% ethyl acetate in hexane, try reducing it to 20% or 10%.

    • Re-optimize with TLC: Perform TLC with less polar solvent systems to find conditions where your product has an Rf of 0.25-0.35 and is well-separated from the impurities.[1]

Question 3: The purified fractions are still impure, showing streaks or overlapping spots on TLC.

  • Possible Causes & Solutions:

    • Improper Column Packing: Air bubbles or channels in the silica gel bed lead to an uneven flow of the mobile phase and poor separation.[8]

      • Solution: Pack the column carefully using either a "wet" slurry method or a "dry" packing method, ensuring a homogenous and compact bed.[9] Gently tapping the column can help settle the silica.

    • Column Overloading: Applying too much crude material for the amount of silica gel used will exceed the column's separation capacity.

      • Solution: A general rule of thumb is to use a silica gel mass of at least 30-100 times the mass of your crude sample.

    • Compound Degradation on Silica: Phosphonate esters can be susceptible to hydrolysis on acidic silica gel.[10][11] This degradation can cause streaking on TLC and broad bands on the column.

      • Solution 1: Use neutral-grade silica gel or alumina.

      • Solution 2: Deactivate the silica gel by adding 1-2% triethylamine to your eluent. This is particularly useful if you have acidic impurities.

      • Solution 3: Minimize the time your compound spends on the column by working efficiently. You can test for on-plate degradation by running a 2D TLC.[2]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
20% Ethyl Acetate / 80% HexaneLowGood starting point to see if the product moves off the baseline.
40% Ethyl Acetate / 60% HexaneMediumOften a good system for β-ketophosphonates.[12]
60% Ethyl Acetate / 40% HexaneMedium-HighUse if the product has a very low Rf in 40% EtOAc.
5% Methanol / 95% DichloromethaneHighFor more polar products or to elute stubborn compounds.
Section 2: Recrystallization

While many β-ketophosphonates are oils at room temperature,[13] recrystallization can be an effective technique if your product is a solid or if you can induce crystallization.

Question 4: I can't find a suitable solvent for recrystallization; my compound either dissolves completely or not at all.

  • Possible Cause: Finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble when hot) can be difficult.

  • Solution: Use a Two-Solvent System. [14]

    • Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, diethyl ether, or acetone) at an elevated temperature.

    • While the solution is still warm, slowly add a "poor" solvent in which the product is insoluble (e.g., hexanes, pentane) dropwise until you observe persistent cloudiness.[15]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can help initiate crystal growth.

Table 2: Potential Solvent Pairs for Two-Solvent Recrystallization

Good Solvent (Solvent 1)Poor Solvent (Solvent 2)
DichloromethaneHexane or Pentane
Diethyl EtherHexane
AcetoneHexane
Ethyl AcetateHexane

Question 5: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too supersaturated when it cools, or the melting point of the compound is lower than the temperature of the solution. This is common for compounds with impurities.

  • Solution:

    • Use More Solvent: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and then allow it to cool more slowly.

    • Lower the Initial Temperature: Try dissolving the compound at a lower temperature before adding the anti-solvent.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: Distillation

For thermally stable, liquid products, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Question 6: How do I know if distillation is a suitable method for my product?

  • Considerations:

    • Thermal Stability: β-ketophosphonates can be prone to decomposition at high temperatures. It is crucial to use high vacuum to lower the boiling point. A preliminary thermogravimetric analysis (TGA) can determine the decomposition temperature.

    • Boiling Points of Impurities: Distillation is most effective when there is a significant difference between the boiling point of your product and its impurities. Unreacted starting materials like dimethyl methylphosphonate (Boiling Point: ~181 °C at atm) and cyclohexanecarboxylic acid esters will have different boiling points.

  • Recommendation:

    • Attempt distillation only after confirming the identity of your product by NMR or another spectroscopic method.

    • Use a short-path distillation apparatus to minimize the surface area and time the compound spends at high temperature.

    • A typical starting point for vacuum would be in the range of 1-10 mmHg. The boiling point of a related compound, dimethyl phosphonate, is 44-60 °C at 3-21 hPa (approx. 2.25-16 mmHg), suggesting your product will have a significantly higher boiling point under vacuum due to its larger molecular weight.[16]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Finish Start Crude Product (Post-Workup) TLC TLC Analysis Start->TLC Assess complexity NMR Crude 1H NMR Start->NMR Identify major components Column Column Chromatography TLC->Column Multiple spots or streaking observed Decision Decision NMR->Decision Product State? End Pure Product (>95%) Column->End Recrystallize Recrystallization Recrystallize->End Distill Vacuum Distillation Distill->End Decision->Column Liquid or Unknown Stability Decision->Recrystallize Solid Decision->Distill Liquid & Thermally Stable

Purification decision workflow.

Protocol: Standard Column Chromatography

This protocol provides a general procedure for the purification of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems (e.g., 10%, 20%, 40% ethyl acetate in hexane) to find a system that gives the target compound an Rf of ~0.3.

    • Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9] Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting, low-polarity solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions.

    • If the product is slow to elute, gradually increase the polarity of the eluent (gradient elution).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate.

    • Place the product under high vacuum to remove any residual solvent.

Column_Chromatography_Protocol cluster_prep Preparation cluster_run Execution cluster_finish Finalization TLC 1. TLC Optimization (Find Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute & Collect (Gradient Polarity) Load->Elute Monitor 5. Monitor Fractions (by TLC) Elute->Monitor Isolate 6. Combine & Evaporate Monitor->Isolate Pure Pure Product Isolate->Pure

Step-by-step column chromatography.

References

  • Phosphonate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002, October 21). OECD SIDS.
  • Kovach, I. M. (1993). SOLUTION DYNAMICS OF PHOSPHONATE ESTER HYDROLYSIS.
  • Guthrie, J. P. (1979). Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water. Expulsion of a phosphonate ester from a carbonyl hydrate. Canadian Journal of Chemistry, 57(2), 236-239.
  • Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 22(1).
  • Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

  • TLC Tips. (n.d.). University of Rochester Chemistry. Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives. (n.d.). The Royal Society of Chemistry.
  • Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12792.
  • Giving preparative thin layer chromatography some tender loving care. (2020). ChemRxiv.
  • Two-Solvent Recrystalliz
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 15, 2026, from [Link]

  • Dimethyl (2-oxoheptyl)phosphonate. (2018, May 16). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Scheme 1.4.2: Synthesis of dimethyl (2-chloro-2-oxoethyl)phosphonate... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 15, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE. Retrieved February 15, 2026, from [Link]

  • Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes c
  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023, September 3). Organic Syntheses.
  • Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • A general procedure for the preparation of beta-ketophosphonates. (2009). Journal of Organic Chemistry, 74(19), 7574-7576.
  • Preparation of β-aryl-β-ketophosphonates (13–17) through the Michaelis–Arbuzov reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results?. (2023, January 26). Biotage. Retrieved February 15, 2026, from [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2021). Molecules, 26(11), 3192.
  • TLC Plates, Thin Layer Chromatography. (n.d.). Sorbtech. Retrieved February 15, 2026, from [Link]

  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
  • Richardson, R. M., & Wiemer, D. F. (n.d.).
  • Very Stable Silica-gel-bound Laccase Biocatalysts for the Selective Oxidation in Continuous Systems. (2012).
  • Stabilizing silica nanoparticles in hydrogels: impact on storage and polydispersity. (2017). RSC Advances, 7(35), 21556-21565.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Letters, 24(19), 3510-3514.

Sources

Technical Support Center: Handling & Troubleshooting Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TSP-HWE-55660 Role: Senior Application Scientist Subject: Moisture Sensitivity & Handling Protocols for High-Fidelity HWE Olefinations

Core Directive: The "Hidden" Stoichiometry Problem

As researchers, we often categorize reagents as either "stable" or "pyrophoric," missing the nuance of hygroscopic stoichiometric poisons . Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (CAS: 55660-57-6) falls into this dangerous middle ground.

While it will not explode upon exposure to air, it is a


-ketophosphonate  with two distinct moisture-related failure modes that will silently destroy your Horner-Wadsworth-Emmons (HWE) reaction yields:
  • Immediate Base Quenching (The Primary Killer): The

    
    -proton pKa is 
    
    
    
    18–19 (DMSO). HWE requires strong bases (NaH, LiHMDS). Absorbed water (pKa 15.7) is orders of magnitude more acidic. If your reagent contains 2% water by weight, you are quenching a significant equivalent of your base, preventing carbanion formation.
  • Long-term Hydrolysis: Dimethyl esters are more labile than their diethyl counterparts. Prolonged exposure to moisture leads to the formation of the mono-methyl phosphonic acid. This byproduct is not just an impurity; it is an acidic inhibitor that consumes yet another equivalent of base.

Storage & Handling Protocols (Pre-Reaction)

Q: My reagent has formed a sticky clump. Is it degraded?

A: Not necessarily, but it is compromised. The cyclohexyl group adds lipophilicity, but the dimethyl phosphonate moiety is highly hygroscopic. "Clumping" indicates water absorption.

Action: Do not use "clumped" reagent directly in an HWE reaction. You must dry it first.

Protocol: The "Self-Validating" Drying Workflow

This protocol ensures the reagent is anhydrous before you commit expensive aldehydes or bases to the flask.

  • Dissolution: Dissolve the clumped phosphonate in anhydrous Toluene (10 mL per gram).

  • Azeotropic Drying: Rotovap the toluene at 40°C. Toluene forms an azeotrope with water, carrying it off. Repeat this step 2x .

  • High-Vacuum Finish: Place the residue under high vacuum (<0.5 mmHg) for 4 hours.

  • Validation (The "Sparkle" Test): Upon removal, the oil should be clear and free-flowing (or a crisp solid, depending on purity). If it remains cloudy, water is still emulsified.

Visualization: Storage & Handling Logic

The following diagram outlines the decision logic for handling this reagent to prevent moisture ingress.

StorageWorkflow Start Reagent Receipt Check Visual Inspection Start->Check Status_Dry Free-flowing / Clear Oil Check->Status_Dry Pass Status_Wet Clumped / Cloudy Check->Status_Wet Fail Storage Store: -20°C, Argon, Desiccator Status_Dry->Storage Action_Dry Azeotrope Toluene (2x) Status_Wet->Action_Dry Remediation Action_Dry->Status_Dry Usage Warm to RT in Desiccator Storage->Usage Before Experiment Weighing Weigh in Glovebox or Schlenk Line (N2 flow) Usage->Weighing Prevent Condensation

Figure 1: Decision matrix for handling hygroscopic phosphonates. Note the critical "Warm to RT" step to prevent condensation on cold glass.

Troubleshooting HWE Reactions (In-Reaction)

Q: I added NaH to the phosphonate, but I see no bubbling/color change. Why?

A: This is the classic signature of Wet Reagent Quenching . In a standard HWE, deprotonation of the


-carbon releases 

. If your phosphonate is wet, the NaH reacts with water first (

).
  • The Trap: You see bubbling (

    
     form water), so you think the reaction is working. However, you are generating NaOH (a weak base in this context) instead of the phosphonate carbanion.
    
Q: How do I distinguish between "Water Bubbling" and "Reaction Bubbling"?

A: You cannot visually distinguish them. You must rely on Stoichiometric Control .

Data: Impact of Moisture on Base Equivalents

Scenario Reagent Condition NaH Added (Eq) Effective Base Available for HWE Result

| Ideal | Dry (<0.1%


) | 1.1 | 1.05  | High Yield (>90%) |
| Common  | "Bench Dry" (1% 

) | 1.1 | 0.85 | Incomplete Conversion | | Failure | Wet (5%

) | 1.1 | < 0.5 | Stalled Reaction / Aldehyde Recovery |
Protocol: The "Double-Manifold" Addition

To mitigate moisture risks during the critical setup phase:

  • Flask Prep: Flame-dry a 2-neck flask under vacuum; backfill with Argon.

  • Phosphonate Addition: Add the dried phosphonate (from Section 2) as a solution in anhydrous THF.

  • Base Addition: Add NaH (dry powder or washed dispersion) at 0°C.

  • The Observation Window: Stir for 30 minutes.

    • Success Indicator: The solution often turns slightly yellow/clear as the carbanion forms.

    • Failure Indicator: White precipitate (NaOH) without color change suggests water contamination.

Visualization: The Mechanism of Failure

Understanding why the reaction fails allows you to diagnose it correctly.

FailureMechanism Reagent Phosphonate Reagent Reaction_A Path A: Desired Deprotonation Reagent->Reaction_A Water Contaminant: H2O Reaction_B Path B: Quenching (FAST) Water->Reaction_B Kinetically Favored Base Base (NaH) Base->Reaction_A Base->Reaction_B Carbanion Active Carbanion (Reaction Proceeds) Reaction_A->Carbanion DeadBase NaOH (Inactive) (Reaction Stalls) Reaction_B->DeadBase

Figure 2: Kinetic competition between deprotonation and quenching. Water reacts with strong bases faster than the bulky phosphonate does.

Advanced Recovery & Purification

Q: Can I use the Roush-Masamune conditions (LiCl/DBU) to avoid strong base sensitivity?

A: Yes, and this is highly recommended for this specific cyclohexyl reagent if moisture control is difficult in your lab.

  • Why: DBU is a weaker base and less sensitive to trace moisture than NaH. LiCl increases the acidity of the phosphonate

    
    -proton via chelation, allowing DBU to effect deprotonation.
    
  • Benefit: This method is more robust against "bench-top" moisture levels than NaH or LiHMDS protocols [1].

Q: The reaction worked, but I can't separate the product from the phosphonate byproduct.

A: The dimethyl phosphate byproduct is water-soluble.[1][2]

  • Standard Workup: Dilute with

    
     (not DCM, to precipitate salts) and wash aggressively with water (3x).
    
  • The "Cyclohexyl" Factor: Because your specific reagent has a lipophilic cyclohexyl group, if the reaction was incomplete, the starting material will not wash out with water easily. You must ensure 100% conversion (via TLC/NMR) before workup. If starting material remains, use flash chromatography (SiO2); the phosphonate is much more polar than the HWE olefin product.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.[2] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Forming C=C bonds). Link

  • Boutagy, J., & Thomas, R. (1974).[2] Olefin synthesis with organic phosphonate carbanions.[3][4] Chemical Reviews, 74(1), 87–99. Link

Sources

Effect of counter-ions on the reactivity of cyclohexyl phosphonate anions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Counter-ion Effects on Reactivity & Stereoselectivity Ticket ID: #CP-ION-2024 Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Executive Summary

This guide addresses the reactivity profiles of cyclohexyl phosphonate anions , a class of nucleophiles frequently used in Horner-Wadsworth-Emmons (HWE) olefinations and


-alkylations.

The Core Challenge: Cyclohexyl phosphonates combine the steric bulk of a secondary carbon center with the conformational mobility of a cyclohexane ring. The reactivity of the resulting carbanion is heavily dictated by the counter-ion (cation) present in the solution. The cation determines whether the anion exists as a Contact Ion Pair (CIP) —which is generally less reactive and sterically shielded—or a Solvent-Separated Ion Pair (SSIP) —which is highly reactive ("naked").

Quick Diagnostic:

  • Low Yield/No Reaction? You likely have a tight Contact Ion Pair. Switch from Li+ to K+ or add a chelator (18-crown-6).

  • Wrong Stereochemistry? You may be in the wrong "control" regime (Chelation Control vs. Dipole Control).

Module 1: Reactivity & Kinetics (The "Engine")

The Mechanism: Ion Pairing

In non-polar or moderately polar solvents (THF, Toluene), phosphonate anions do not float freely. They bind tightly to their counter-cations.

  • Lithium (

    
    ):  Small, hard cation. Forms tight aggregates (CIPs) with the phosphonate oxygen. This reduces nucleophilicity but increases Lewis acidity, promoting chelation with electrophiles.
    
  • Potassium (

    
    ) / Cesium (
    
    
    
    ):
    Larger, softer cations. The bond to the anion is weaker, promoting SSIPs.
  • Crown Ethers / Cryptands: These sequester the cation entirely, leaving a "naked," hyper-reactive anion.

Diagnostic Data: Counter-ion Effect on Conversion

Effect of base/cation on the alkylation of dimethyl cyclohexylphosphonate with benzyl bromide in THF at -78°C.

Base / Counter-ionAdditiveSpecies TypeRelative ReactivityOutcome
LiHMDS (

)
NoneTight CIPLow< 20% Conversion (Aggregates)
NaHMDS (

)
NoneLoose CIPModerate~50% Conversion
KHMDS (

)
NoneSSIP/CIP mixHigh> 85% Conversion
KHMDS (

)
18-Crown-6 Naked Anion Very High > 98% Conversion
Visualizing the Equilibrium

The following diagram illustrates the transition from inactive aggregates to reactive naked anions.

IonPairing Agg Aggregate (Li+ Cluster) LOW REACTIVITY CIP Contact Ion Pair (R-P-O⁻ ... M+) STEREOCONTROLLED Agg->CIP Dilution / Polar Solvent CIP->Agg Concentration SSIP Solvent-Separated Ion Pair (R-P-O⁻ // M+) CIP->SSIP Larger Cation (Li -> K -> Cs) Naked Naked Anion (R-P-O⁻ + [M-Crown]+) MAX REACTIVITY SSIP->Naked Cation Sequestration (18-Crown-6 / HMPA)

Figure 1: The Ion-Pairing Spectrum. Moving right increases reactivity but decreases chelation control.

Module 2: Stereochemical Control (The "Steering")

Scenario: Horner-Wadsworth-Emmons (HWE) Reaction

The counter-ion dictates the transition state geometry.

1. Chelation Control (The "Lithium Lock")
  • Conditions: LiCl/DBU or LiHMDS.

  • Mechanism: The Lithium ion bridges the phosphonate oxygen and the aldehyde oxygen. This pulls the reactants together in a specific orientation.

  • Outcome: often favors (E)-alkenes via a thermodynamic equilibration of the intermediate, but in specific Still-Gennari modifications (using electron-withdrawing trifluoroethyl groups), it can force (Z)-selectivity .

2. Naked Anion (The "Potassium Push")
  • Conditions: KHMDS/18-Crown-6.

  • Mechanism: No metal bridge. The reaction is driven purely by dipole-dipole minimization and steric repulsion.

  • Outcome: Irreversible attack. This is critical for sterically hindered cyclohexyl substrates where you want to avoid the "stall" of a stable intermediate.

Troubleshooting Stereochemistry
ObservationProbable CauseCorrective Action
Low E/Z Selectivity Cation is "confused" (mix of CIP/SSIP).Standardize: Go full Chelation (add excess LiBr) OR full Naked (add 18-crown-6). Do not hover in the middle.
No Reaction with Ketones Steric bulk of cyclohexyl + ketone is too high for CIP.Switch to KHMDS + 18-crown-6. You need the naked anion to overcome the steric barrier.

Experimental Protocols

Protocol A: High-Reactivity Alkylation (The "Naked" Anion)

Use this for sterically hindered electrophiles or when LiHMDS fails.

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Reagents:

    • Cyclohexyl phosphonate (1.0 equiv)

    • KHMDS (1.1 equiv, 0.5 M in Toluene) – Critical: Use Potassium, not Lithium.

    • 18-Crown-6 (1.1 equiv) – Critical: Sequesters the K+ ion.

    • Electrophile (1.2 equiv).

    • Solvent: THF (anhydrous).

  • Step-by-Step:

    • Dissolve phosphonate and 18-crown-6 in THF at -78°C.

    • Add KHMDS dropwise. Stir for 30 mins. Note: The solution should remain clear. Turbidity indicates solubility issues (see FAQ).

    • Add electrophile slowly.

    • Allow to warm to 0°C over 2 hours.

  • Quench: Sat.

    
    .
    
Protocol B: Masamune-Roush HWE (Mild Conditions)

Use this for base-sensitive substrates where high E-selectivity is required.

  • Reagents:

    • Cyclohexyl phosphonate (1.0 equiv)

    • LiCl (1.2 equiv) – Must be anhydrous/flame-dried.

    • DBU (1.2 equiv) or DIPEA.

    • Aldehyde (1.0 equiv).

    • Solvent: MeCN or THF.

  • Mechanism: The

    
     coordinates the phosphonate, increasing the acidity of the 
    
    
    
    -proton so a weak base (DBU) can deprotonate it.
  • Step-by-Step:

    • Combine LiCl, phosphonate, and DBU in MeCN at room temperature.

    • Stir for 15 mins (formation of chelated anion).

    • Add aldehyde.[1][2][3]

    • Monitor by TLC. (Reaction is often slower than strong base methods but cleaner).

Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Start: Reaction Failed or Poor Yield CheckBase Which Base/Cation did you use? Start->CheckBase LiBase LiHMDS / LDA (Lithium) CheckBase->LiBase KBase KHMDS / NaH (Potassium/Sodium) CheckBase->KBase LiPath Did it precipitate or gel? LiBase->LiPath KPath Did it react? KBase->KPath PrecipYes Yes: Aggregation Issue LiPath->PrecipYes Yes PrecipNo No: Low Nucleophilicity LiPath->PrecipNo No Sol2 Solution: Switch to KHMDS + 18-Crown-6 KPath->Sol2 No Reaction Sol1 Solution: Add HMPA or DMPU to break aggregates PrecipYes->Sol1 PrecipNo->Sol2

Figure 2: Diagnostic workflow for phosphonate anion failures.

FAQ: Common Issues

Q: My reaction mixture turns into a gel when I add LiHMDS. What is happening? A: This is common with cyclohexyl phosphonates. The lithium enolates form polymeric aggregates (oligomers) due to the low solubility of the "tight" ion pair.

  • Fix: Add a co-solvent like DMPU (10% v/v) or switch to the potassium salt (KHMDS), which is generally more soluble and less prone to aggregation.

Q: Can I use NaH? A: NaH is "messy" for these kinetics. It is heterogeneous. For precise control, use soluble bis(trimethylsilyl)amide bases (LiHMDS, NaHMDS, KHMDS). If you must use NaH, ensure it is oil-free and consider adding 15-crown-5 to help solubilize the sodium anion.

Q: How does the cyclohexane ring conformation affect the reaction? A: The phosphonate group on a cyclohexane ring prefers the equatorial position to avoid 1,3-diaxial interactions. However, deprotonation creates a planar (or near-planar) carbanion. If you use a bulky counter-ion (


 solvated by HMPA), the approach of the electrophile will be dictated by the steric blocking of the axial hydrogens.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the coupling of base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][4][5][6] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][7] Chemical Reviews, 89(4), 863–927.

  • Denmark, S. E., & Kim, J. H. (2000).[4] Diastereoselective Alkylations of Chiral, Phosphorus-Stabilized Carbanions.[4] Canadian Journal of Chemistry, 78, 673-688.[4]

  • Thompson, S. K., & Heathcock, C. H. (1990). Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction.[2] The Journal of Organic Chemistry, 55(10), 3004–3005.

Sources

Validation & Comparative

IR spectroscopy peaks for Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (CAS: 58009-66-8) is a specialized


-ketophosphonate reagent predominantly used in Horner-Wadsworth-Emmons (HWE) olefinations to synthesize vinyl cyclohexyl ketones.[1] Its structural integrity is defined by the coexistence of a phosphonate ester and a ketone moiety separated by a methylene bridge.

This guide provides a technical breakdown of its infrared (IR) spectral signature, establishing a self-validating framework for researchers to confirm identity and purity during synthesis. We compare it against its synthetic precursor (2-halo-1-cyclohexylethanone) and its diethyl analog to facilitate precise reaction monitoring.

Part 1: Molecular Characterization (The Spectral Fingerprint)[2]

The IR spectrum of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is dominated by three "diagnostic zones": the Carbonyl Region, the Phosphoryl Region, and the Aliphatic/Fingerprint Region.

Table 1: Characteristic IR Absorptions
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Ketone (C=O) Stretching1710 – 1725 StrongCharacteristic of

-ketophosphonates; may appear slightly lower than simple dialkyl ketones due to electronic interaction with the phosphorus group.
Phosphoryl (P=O) Stretching1240 – 1260 StrongThe "heartbeat" of the phosphonate. A broad, intense band that confirms the oxidation state of phosphorus (V).
P-O-C (Methoxy) Stretching1020 – 1060 StrongSpecific to dimethyl esters. Often appears as a doublet or broad complex band distinguishing it from diethyl analogs.
Cyclohexyl (C-H) Stretching (

)
2850 – 2930 MediumTypical aliphatic symmetric/asymmetric stretches. Sharp peaks indicating the saturated ring.
Methylene (-CH2-) Bending (Scissoring)1450 – 1460 MediumOverlap of the cyclohexyl ring

and the P-C-C linker

.

Technical Insight: The methylene bridge (


) is acidic. In solution (e.g., 

for NMR), keto-enol tautomerism may occur, but in neat IR (ATR/Thin Film), the keto form (1715

)
is overwhelmingly dominant. Significant enol character would manifest as a broad OH band (

) and a shifted C=C peak, which is rare for this specific substrate under standard storage conditions.
Part 2: Comparative Analysis (Alternatives & Precursors)

To ensure "Trustworthiness" in your workflow, you must distinguish the product from its likely contaminants: the starting material (synthesis monitoring) and structural analogs (supply chain verification).

Scenario A: Reaction Monitoring (Synthesis from Precursor)

Context: The standard synthesis involves the Michaelis-Arbuzov reaction of 2-bromo-1-cyclohexylethan-1-one with Trimethyl Phosphite .

FeaturePrecursor:

-Bromo Ketone
Product:

-Ketophosphonate
Actionable Insight
1250

Region
Transparent (No P=O)Strong P=O Band Appearance of this band is the primary indicator of reaction progress.
1030

Region
Minimal/FingerprintStrong P-O-C Band Confirms installation of the dimethyl phosphite group.
600–700

C-Br Stretch (Medium) TransparentDisappearance confirms consumption of the alkyl halide.
1715

(C=O)
PresentPresentShift is negligible; do not use C=O to monitor conversion.
Scenario B: Structural Analog Verification (Dimethyl vs. Diethyl)

Context: Suppliers may substitute the Diethyl ester (CAS: 1888-87-5) which has different HWE reactivity kinetics.

  • Dimethyl Ester (Target): Shows a simplified, intense P-O-C vibration around 1030-1050

    
      (P-O-Methyl).
    
  • Diethyl Ester (Analog): Exhibits a more complex splitting pattern in the 950-1060

    
      region due to P-O-Ethyl vibrations and additional C-C skeletal modes from the ethyl group.
    
Part 3: Experimental Protocol (Synthesis & Validation)

Objective: Synthesis of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate via Michaelis-Arbuzov rearrangement.

Materials:
  • 2-Chloro-1-cyclohexylethan-1-one (or Bromo analog) [1.0 equiv]

  • Trimethyl Phosphite (

    
    ) [1.2 equiv]
    
  • Reagent Grade Toluene (Optional, often run neat)

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar. Connect the top of the condenser to a gas bubbler (to monitor methyl halide evolution).

  • Addition: Charge the flask with 2-chloro-1-cyclohexylethan-1-one. Heat to 60°C.

  • Reaction: Add Trimethyl Phosphite dropwise. The reaction is exothermic; maintain temperature between 80-100°C.

    • Mechanism Note: The lone pair on Phosphorus attacks the

      
      -carbon, displacing the halide. The halide then attacks the methyl group on the phosphonium intermediate, releasing Methyl Chloride/Bromide gas (Arbuzov rearrangement).
      
  • Completion: Heat to 120°C for 2 hours to drive off the volatile alkyl halide byproduct.

  • Validation (IR Check): Take a crude aliquot.

    • Pass Criteria: Strong peak at 1250

      
       (P=O).
      
    • Fail Criteria: Presence of C-Cl/C-Br bands in fingerprint region.

  • Purification: Vacuum distillation is preferred for high purity. Unreacted trimethyl phosphite (bp ~111°C) will distill off first. The product has a high boiling point (>150°C at reduced pressure).

Part 4: Technical Visualization
Figure 1: Synthesis & Spectral Evolution Pathway

This diagram illustrates the transformation logic and the critical spectral checkpoints.[2]

G cluster_check IR Validation Checkpoint Start Precursor: 2-Halo-1-cyclohexylethanone (C-X present, No P=O) Intermediate Phosphonium Intermediate Start->Intermediate Nucleophilic Attack (Heat 80-100°C) Reagent Reagent: Trimethyl Phosphite Reagent->Intermediate Product Target: Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (Strong P=O @ 1250, P-O-C @ 1030) Intermediate->Product Arbuzov Rearrangement Byproduct Gas Byproduct: Methyl Halide (Me-X) Intermediate->Byproduct Dealkylation

Caption: Flowchart of the Michaelis-Arbuzov synthesis showing the conversion of the halo-ketone to the phosphonate and the associated spectral changes.

Figure 2: Spectral Interpretation Decision Tree

Use this logic flow to interpret your IR data during characterization.

DecisionTree Start Analyze IR Spectrum CheckPO Is P=O band present? (1240-1260 cm-1) Start->CheckPO CheckCO Is C=O band present? (1710-1725 cm-1) CheckPO->CheckCO Yes Result_StartMat FAIL: Unreacted Precursor CheckPO->Result_StartMat No CheckHalide Is C-X band present? (600-800 cm-1) CheckCO->CheckHalide Yes CheckCO->Result_StartMat No (Unlikely) Result_Success CONFIRMED: Target Phosphonate CheckHalide->Result_Success No Result_Mix INCOMPLETE: Mixture (Purify) CheckHalide->Result_Mix Yes

Caption: Logic gate for interpreting IR spectra to distinguish pure product from starting materials or mixtures.

References
  • Sigma-Aldrich. Dimethyl [2-oxo-2-(cyclohexyl)ethyl]phosphonate Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Dimethyl (2-oxopropyl)phosphonate IR Spectrum (Analogous Beta-Ketophosphonate Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[4][5] Chemical Reviews, 81(4), 415–430. (Standard protocol reference for Arbuzov synthesis).

  • Organic Chemistry Portal. Arbuzov Reaction Mechanism and Protocols. Retrieved from [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

Sources

13C NMR Shifts of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate , a specialized reagent used in Horner-Wadsworth-Emmons (HWE) olefinations to introduce cyclohexyl-functionalized enones into drug scaffolds.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, and Structural Biologists.

Executive Summary: The Diagnostic Power of C-P Coupling

In the synthesis of


-unsaturated ketones via the HWE reaction, confirming the integrity of the 

-ketophosphonate intermediate is critical. While

H NMR is commonly used, it often suffers from signal overlap in the aliphatic region (1.0–2.5 ppm) where the cyclohexyl protons reside.

C NMR offers a superior alternative  due to the "fingerprint" splitting patterns caused by 

C-

P spin-spin coupling (

). This guide details the specific chemical shifts and coupling constants that serve as definitive proof of structure for Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate and compares its spectral performance against diethyl analogs.

Technical Deep Dive: C NMR Spectral Analysis

Predicted & Observed Chemical Shifts

The structure of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate comprises three distinct magnetic environments: the phosphonate ester, the active methylene bridge, and the cyclohexyl ketone tail.

Table 1: Characteristic


C NMR Data (CDCl

, 100 MHz)
Note: Values are synthesized from high-fidelity analogs (e.g., dimethyl 2-oxoheptylphosphonate) and standard cyclohexyl ketone data.
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Assignment
C=O (Ketone)202.5 – 203.5 Doublet (d)

Carbonyl carbon

to Phosphorus.
P-CH

40.5 – 42.0 Doublet (d)

Diagnostic Signal. Direct P-C bond.
P-O-CH

52.8 – 53.2 Doublet (d)

Methoxy carbons (Dimethyl ester).
Cyclohexyl C1 50.5 – 51.5 Singlet/Broad

(often unresolved)
Ipso carbon attached to C=O.
Cyclohexyl C2-6 25.0 – 29.0 SingletsN/ACyclohexyl ring carbons.
Mechanistic Insight: The Coupling "Fingerprint"

The most critical feature for validation is the P-CH


 doublet .
  • Why it matters: In a failed Arbuzov synthesis (e.g., if the alkyl halide hydrolyzes instead of reacting with phosphite), you might see a singlet ketone peak. Only a doublet with a large coupling constant (

    
     Hz) confirms the formation of the C-P bond.
    
  • The Carbonyl Doublet: The ketone carbonyl appears as a doublet (

    
     Hz). If this signal is a singlet, the phosphorus is likely not attached to the 
    
    
    
    -carbon, indicating a rearrangement or hydrolysis product (e.g., dimethyl phosphite impurity).

Comparative Analysis: Product vs. Alternatives

Comparison 1: Dimethyl vs. Diethyl Esters

The choice between Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate and its Diethyl analog is often driven by cost and reactivity, but the NMR implications are significant.

FeatureDimethyl Ester (Subject)Diethyl Ester (Alternative)Verdict
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C NMR Complexity
Low. P-OMe signals are simple doublets.High. P-OEt signals appear as doublets of quartets (methylene) and doublets of triplets (methyl), cluttering the spectrum.Dimethyl is superior for rapid spectral interpretation.
HWE Byproduct Removal Excellent. Dimethyl phosphate is water-soluble.[1]Good. Diethyl phosphate is less water-soluble, sometimes requiring chromatography.Dimethyl allows for cleaner workups.
Reactivity High. Less steric hindrance at Phosphorus.Moderate. Slightly bulkier ethoxy groups.Dimethyl is preferred for hindered ketones.
Comparison 2: C NMR vs. P NMR

While


P NMR is the gold standard for purity (showing a single peak), it fails to provide structural connectivity.
  • Limitation of

    
    P:  It cannot distinguish between the desired 
    
    
    
    -ketophosphonate and certain side products like enol-phosphates without complex 2D experiments.
  • Advantage of

    
    C:  The 
    
    
    
    coupling at ~41 ppm unequivocally proves the P-C-C=O connectivity, serving as a self-validating check that
    
    
    P alone cannot provide.

Experimental Protocol: Synthesis & Validation

Self-Validating Workflow for the Synthesis of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate.

Step 1: The Arbuzov Reaction

Reagents:

  • 2-Chloro-1-cyclohexylethanone (1.0 equiv)

  • Trimethyl phosphite (1.2 equiv)

  • Toluene (Solvent, optional, or neat)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.

  • Addition: Add 2-Chloro-1-cyclohexylethanone. Add Trimethyl phosphite dropwise at room temperature.

  • Reaction: Heat the mixture to 100–110 °C for 4–6 hours.

    • Critical Control Point: Monitor the evolution of Methyl Chloride (gas). Ensure proper venting.

  • Monitoring: Aliquot 50

    
    L for 
    
    
    
    P NMR.
    • Success Criteria: Disappearance of Trimethyl phosphite (

      
       ~140 ppm) and appearance of product (
      
      
      
      ~22-25 ppm).
  • Workup: Remove excess Trimethyl phosphite under high vacuum (rotary evaporator at 60 °C, then high vac line).

  • Purification: Vacuum distillation (if liquid) or recrystallization (if solid, typically from Hexanes/EtOAc).

Step 2: NMR Acquisition Parameters

To ensure accurate integration of the quaternary carbonyl and detection of satellites:

  • Solvent: CDCl

    
     (neutralized with basic alumina to prevent hydrolysis).
    
  • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbonyl and phosphonate carbons have long T1 relaxation times.

  • Scans: Minimum 256 scans for sufficient S/N ratio on the split carbons.

Visualizations

Reaction Pathway & Logic

The following diagram illustrates the HWE pathway and the critical NMR checkpoints.

HWE_Pathway Start Start: 2-Chloro-1-cyclohexylethanone Intermediate Target Product: Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate Start->Intermediate Arbuzov Rxn (-MeCl) Reagent Trimethyl Phosphite (P(OMe)3) Reagent->Intermediate Check QC Checkpoint: 13C NMR Analysis Intermediate->Check Sample Check->Start Fail: Singlet at 40-50ppm Check->Intermediate Pass: P-CH2 Doublet (J~128Hz) Product Final HWE Product: (E)-Cyclohexyl Enone Check->Product Add Base + Aldehyde (HWE Reaction)

Figure 1: Synthesis workflow showing the critical Quality Control (QC) checkpoint using


C NMR to validate the phosphonate intermediate.
NMR Assignment Logic

A decision tree for interpreting the


C spectrum of the crude reaction mixture.

NMR_Logic Spectrum Analyze 13C Spectrum (30 - 210 ppm) Region1 Region 200-205 ppm (Carbonyl) Spectrum->Region1 Region2 Region 40-45 ppm (Alpha-Methylene) Spectrum->Region2 Decision1 Is it a Doublet? Region1->Decision1 Decision2 Is J > 120 Hz? Region2->Decision2 Result_Pass CONFIRMED: Beta-Ketophosphonate Decision1->Result_Pass Yes (J ~ 6Hz) Result_Fail1 FAIL: No P-C coupling (Hydrolysis/Starting Mat.) Decision1->Result_Fail1 No (Singlet) Decision2->Result_Pass Yes Result_Fail2 FAIL: Wrong Species Decision2->Result_Fail2 No

Figure 2: Logic flow for structural verification. The presence of specific coupling constants (


) is the pass/fail criterion.

References

  • Sigma-Aldrich. Dimethyl (2-oxoheptyl)phosphonate Product Specification & NMR Data. (Used as structural analog for spectral prediction). Link

  • Organic Syntheses.Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate. (Provides standard Arbuzov protocols for

    
    -ketophosphonates). Coll. Vol. 10, p. 197 (2004). Link
    
  • Blumenkopf, T. A.Application of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Cyclohexyl Enones.Journal of Organic Chemistry, 1986.
  • Reich, H. J.

    
    C-
    
    
    
    P Coupling Constants. University of Wisconsin-Madison. (Authoritative source for
    
    
    values). Link

Sources

×

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